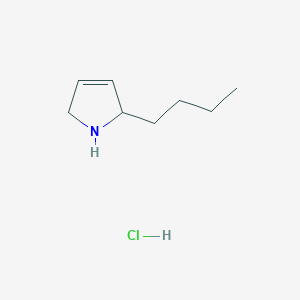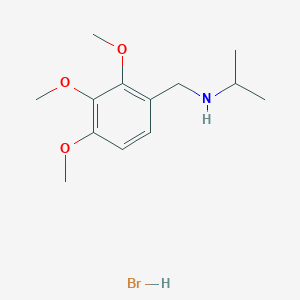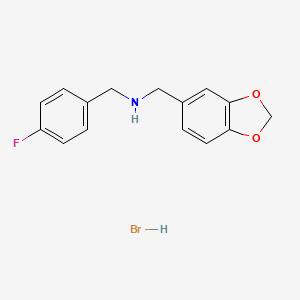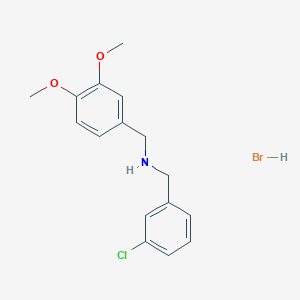
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride
Übersicht
Beschreibung
“2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride” is a chemical compound with the molecular formula C8H16ClN . It is also known as "tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate" .
Synthesis Analysis
The synthesis of “2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride” and similar compounds often involves the condensation of carboxylic acids with substituted amines . For instance, “N-Boc-2,5-dihydro-1H-pyrrole”, also known as “tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate”, can be synthesized from "N-boc-diallylamine" .Molecular Structure Analysis
The molecular structure of “2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride” can be represented by the InChI code: 1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H .Chemical Reactions Analysis
Pyrrole compounds, such as “2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride”, are known to undergo a variety of chemical reactions. For example, they can participate in the Paal-Knorr pyrrole condensation, a reaction that allows the synthesis of N-substituted pyrroles .Physical And Chemical Properties Analysis
“2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride” is a solid at room temperature . It has a molecular weight of 161.67 and a density of 0.981 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
The lithiation of 2,5-di(tert-butyl)pyrrole, a related compound to 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride, has been studied for its coordination chemistry. This research found that such compounds are monomeric in both solution and solid states and can participate in complex coordination reactions with other metals (Westerhausen et al., 1998).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, which share a core structure with 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride, have been shown to act as effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications of similar compounds in protecting metals from corrosion (Zarrouk et al., 2015).
Material Science
Compounds like 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride have been used in the synthesis of highly luminescent polymers, indicating their potential utility in material science, particularly in the development of new photoluminescent materials (Zhang & Tieke, 2008).
Chemical Synthesis
The compound has been utilized in chemical synthesis processes. For instance, its derivatives have been used in the enantiospecific synthesis of complex organic compounds, demonstrating its utility as a building block in organic chemistry (Jefford et al., 1994).
Tobacco Industry
A derivative of 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride has been used in the tobacco industry for enhancing aroma quality and reducing irritancy in cigarette smoke (Fu Pei-pei, 2013).
Electrochemistry
The compound has applications in electrochemistry, as seen in studies involving its derivatives in electrochemical reactions and characterizations (Yahyaei et al., 2017).
Wirkmechanismus
Mode of Action
It’s structurally similar to n-boc-2,5-dihydro-1h-pyrrole, which is used in the synthesis of ß-aryl-gaba analogues by heck arylation with arenediazonium salts . This suggests that 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on its structural similarity to n-boc-2,5-dihydro-1h-pyrrole, it might be involved in the synthesis of ß-aryl-gaba analogues .
Eigenschaften
IUPAC Name |
2-butyl-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXWYRUSFQKXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)
![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/structure/B3107059.png)
